molecular formula C7H10F5NO B6338787 2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98% CAS No. 1274892-56-6

2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%

Cat. No. B6338787
CAS RN: 1274892-56-6
M. Wt: 219.15 g/mol
InChI Key: QCBAZMVMKIOSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Pentafluoroethoxy)methyl]pyrrolidine, or 2-PFM, is an organic compound with a variety of industrial and scientific applications. Its unique properties have made it a valuable tool in the study of biochemistry and physiology.

Scientific Research Applications

2-PFM is widely used in scientific research due to its unique properties. It is a useful tool for studying the structure and function of proteins, as it can be used to probe and manipulate the active sites of proteins. It is also used in the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. Additionally, it is used in the study of drug metabolism, as it can be used to inhibit the activity of drug-metabolizing enzymes.

Mechanism of Action

2-PFM binds to the active site of proteins and enzymes, where it acts as an inhibitor. This prevents the protein or enzyme from carrying out its normal function. The binding of 2-PFM to the active site is reversible, and the inhibitor can be removed by washing the protein or enzyme with a solution containing a high concentration of salt.
Biochemical and Physiological Effects
2-PFM has a variety of biochemical and physiological effects. It can inhibit the activity of proteins and enzymes, leading to changes in the structure and function of the proteins and enzymes. It can also affect the metabolism of drugs, leading to changes in the concentration of drugs in the body. Additionally, it can affect the production of hormones and other regulatory molecules, leading to changes in the physiology of the body.

Advantages and Limitations for Lab Experiments

2-PFM is a useful tool for laboratory experiments due to its ability to bind to the active sites of proteins and enzymes. This allows researchers to study the structure and function of proteins and enzymes in a controlled environment. However, 2-PFM has some limitations. It is not very soluble in water, so it can be difficult to work with in aqueous solutions. Additionally, it is not very stable and can degrade over time.

Future Directions

There are a variety of potential future directions for the use of 2-PFM. It could be used to develop new inhibitors for proteins and enzymes, which could be used to treat a variety of diseases. Additionally, it could be used to study the structure and function of proteins and enzymes in vivo, which could lead to a better understanding of how these molecules work in the body. Finally, it could be used to develop new drugs and drug delivery systems, which could lead to more effective treatments for a variety of diseases.

Synthesis Methods

2-PFM is synthesized from pyrrolidine and pentafluoroethanol. A palladium-catalyzed Suzuki–Miyaura cross-coupling reaction is used to form a carbon–carbon bond between the two compounds. The reaction is carried out in an aqueous solution, and the product is isolated and purified by column chromatography.

properties

IUPAC Name

2-(1,1,2,2,2-pentafluoroethoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-4-5-2-1-3-13-5/h5,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAZMVMKIOSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Pentafluoroethoxy)methyl]pyrrolidine

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